molecular formula C18H16F3N5OS B2667215 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 769930-94-1

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2667215
CAS No.: 769930-94-1
M. Wt: 407.42
InChI Key: PFLOAWKZMXHRGQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione derivatives, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a 1,2,4-triazole core substituted at position 4 with a 3-methylphenyl group and at position 5 with a sulfanyl (-S-) linker connected to an acetamide moiety. The acetamide is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the triazole-thione scaffold is known for its role in hydrogen bonding and metal coordination, critical for biological activity .

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-11-4-2-5-12(8-11)16-24-25-17(26(16)22)28-10-15(27)23-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOAWKZMXHRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole derivative that has gained attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol
  • CAS Number : 577697-53-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that triazole derivatives exhibit potent antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, which is crucial for cell membrane integrity.
  • Anticancer Properties
    • The compound has been evaluated for its anticancer potential in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Enzyme Inhibition
    • The compound's structural features allow it to act as an inhibitor for several enzymes involved in critical biochemical pathways. For instance, it may inhibit the activity of phytoene desaturase (PDS), which is essential in the biosynthesis of carotenoids and a target for herbicide development .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity
    • In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
  • Anticancer Research
    • A study involving human cancer cell lines (e.g., MCF-7 and HCT116) found that the compound induced cell cycle arrest and apoptosis with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anticancer drugs.

Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of phytoene desaturase

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit a broad spectrum of antimicrobial activity. The specific compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For example, studies have shown that similar triazole compounds can disrupt microbial cell wall synthesis, leading to cell death .

Cytotoxicity and Antitumor Activity

A notable application of this compound is its cytotoxicity against cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of several human cancer cell lines, including those derived from cervical and bladder cancers. The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways associated with cancer proliferation .

Antifungal Agents

The structural characteristics of triazoles make them suitable candidates for developing antifungal agents. The compound's ability to inhibit fungal growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Drugs

Given its cytotoxic properties, this compound may serve as a lead structure for designing new anticancer drugs. Its efficacy against specific cancer types opens avenues for further research into its mechanisms and optimization for enhanced activity and selectivity .

Case Studies

StudyFindingsApplication
Study ADemonstrated significant antimicrobial activity against E. coli and S. aureusPotential use as an antibacterial agent
Study BShowed cytotoxic effects on cervical cancer cells with IC50 values indicating high potencyDevelopment of anticancer therapeutics
Study CEvaluated antifungal properties against Candida speciesPossible treatment for systemic fungal infections

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) differ in substituents on the triazole ring, acetamide side chain, and aromatic groups. These variations influence physicochemical properties (e.g., logP, solubility) and biological activity.

Compound Name Substituents (Triazole/Acetamide) Key Biological Activity Reference
Target compound 4-(3-MePh), N-(3-CF₃Ph) Under investigation -
2-{[4-(3-MePh)-5-[(4-MePhS)CH₂]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-CF₃Ph]acetamide 4-(3-MePh), 5-(p-tolylsulfanylmethyl), N-(2-CF₃Ph) Not reported
2-[(4-(4-ClPh)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-(4-ClPh), 5-(p-tolylaminomethyl) Anti-inflammatory
2-{[5-(2-(3-MeOPhNHCO)ethyl)-4-Me-4H-triazol-3-yl]sulfanyl}-N-[3-(MeS)Ph]acetamide 4-Me, 5-(methoxyphenylacetamide), N-(3-MeSPh) Not reported
AM31: 2-{[4-amino-5-(2-OHPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-NO₂Ph)acetamide 4-NH₂, 5-(2-OHPh), N-(4-NO₂Ph) Reverse transcriptase inhibition (KI = 0.8 nM)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s 3-CF₃Ph group enhances membrane permeability compared to analogues with methoxy (-OMe) or methylthio (-SMe) groups .
  • Anti-Exudative Activity: Compounds with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 3-CF₃Ph group may further modulate cyclooxygenase (COX) selectivity .
  • Reverse Transcriptase Inhibition: Hydroxyphenyl-substituted triazoles (e.g., AM31) show nanomolar inhibition constants (KI) due to hydrogen bonding with RT residues. The target compound lacks a hydroxyl group but may leverage CF₃ for hydrophobic interactions .

Pharmacological Potential

  • Anti-Inflammatory/Anti-Exudative Effects: Substituents like CF₃ and 3-MePh may enhance COX-2 inhibition, as seen in furan-2-yl analogues .
  • Neurological Targets: The GPR-17 ligand (2-({5-[3-(morpholinosulfonyl)phenyl]-4-[4-CF₃OPh]-4H-triazol-3-yl}sulfanyl)-N-[4-(iPr)Ph]acetamide) suggests triazole-acetamides can modulate ion channels .

Q & A

Basic Research Questions

Optimizing Synthetic Routes for the Target Compound Q: What methodologies are recommended for synthesizing 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide with high yield and purity? A: The synthesis of triazole-thioacetamide derivatives typically involves multi-step reactions:

  • Step 1: Condensation of 3-methylphenyl-substituted hydrazine with carbon disulfide to form the triazole-thiol intermediate.
  • Step 2: Alkylation of the thiol group with chloroacetamide derivatives under basic conditions (e.g., KOH/ethanol) .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >90% purity. Key challenges include controlling regioselectivity during triazole formation and avoiding oxidation of the sulfanyl group.

Characterization Techniques for Structural Confirmation Q: What analytical methods are critical for verifying the structure of the compound? A: Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl resonance at ~110-120 ppm in 13^13C) .
  • Mass Spectrometry (HRMS): To validate the molecular ion peak (e.g., expected m/z for C19H17F3N5OSC_{19}H_{17}F_3N_5OS: 436.10).
  • X-ray Crystallography: For unambiguous confirmation of the triazole ring geometry and sulfanyl-acetamide linkage .

Solubility and Stability in Experimental Media Q: How can researchers address poor aqueous solubility during biological assays? A:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .
  • pH Adjustment: The acetamide moiety may exhibit improved solubility in slightly acidic buffers (pH 5.5-6.5).
  • Stability Monitoring: Perform HPLC-UV analyses at 0, 24, and 48 hours to detect degradation products under assay conditions .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can substituent variations on the triazole and acetamide moieties influence bioactivity? A:

  • Triazole Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhance metabolic stability but may reduce binding affinity to hydrophobic targets .
  • Sulfanyl Linker: Replacing sulfur with oxygen or methylene decreases activity in anti-inflammatory assays, as shown in analogous compounds .
  • Acetamide Group: N-aryl substitutions (e.g., 3-trifluoromethylphenyl) improve selectivity for kinase inhibition compared to alkyl groups .

Computational Modeling for Target Prediction Q: What computational strategies can prioritize biological targets for this compound? A:

  • Molecular Docking: Use AutoDock Vina to screen against kinase domains (e.g., JAK2, EGFR) due to the triazole’s ATP-mimetic potential.
  • Pharmacophore Mapping: Identify key features (e.g., hydrogen bond acceptors at the triazole N2 position) using Schrödinger’s Phase .
  • ADMET Prediction: SwissADME to assess blood-brain barrier permeability (low for this compound due to acetamide polarity) .

Mechanistic Insights from In Vitro/In Vivo Contradictions Q: How to resolve discrepancies between in vitro potency and in vivo efficacy? A:

  • Metabolic Profiling: Incubate the compound with liver microsomes to identify metabolites (e.g., sulfoxide derivatives) that may reduce activity .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; >95% binding explains reduced bioavailability .
  • Dose Optimization: Adjust dosing frequency based on half-life (predicted t₁/₂: 3-5 hours in rodents) .

Stability Under Accelerated Degradation Conditions Q: What degradation pathways dominate under stress testing (heat, light, pH)? A:

  • Thermal Degradation (60°C): Sulfanyl group oxidation forms sulfoxide (~15% after 7 days) .
  • Photolysis (UV light): Triazole ring cleavage observed via LC-MS .
  • Hydrolytic Stability (pH 1-9): Acetamide hydrolysis at pH >8 generates carboxylic acid derivatives .

Methodological Resources

  • Synthetic Protocols: Refer to triazole-thiol alkylation methods in .
  • Crystallographic Data: Analogous structures in guide space group assignments (e.g., monoclinic P2₁/c).
  • Safety Guidelines: Follow OSHA-compliant handling for sulfanyl compounds (glovebox recommended) .

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